molecular formula C19H30O3 B14537044 Methyl 2-(4-methoxyphenyl)undecanoate CAS No. 62425-31-4

Methyl 2-(4-methoxyphenyl)undecanoate

Cat. No.: B14537044
CAS No.: 62425-31-4
M. Wt: 306.4 g/mol
InChI Key: APFPJJIWAANYDV-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)undecanoate (CAS: 62425-31-4) is a branched-chain fatty acid ester with a molecular formula of $ \text{C}{19}\text{H}{30}\text{O}_3 $. Its structure comprises an undecanoate backbone (11-carbon chain) substituted at position 2 with a 4-methoxyphenyl group and a methyl ester moiety at the terminal carboxylic acid. Key identifiers include:

  • InChIKey: APFPJJIWAANYDV-UHFFFAOYSA-N
  • SMILES: CCCCCCCCCC(C1=CC=C(C=C1)OC)C(=O)OC
  • Polar Surface Area (PSA): 35.53 Ų .

Properties

CAS No.

62425-31-4

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)undecanoate

InChI

InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-11-18(19(20)22-3)16-12-14-17(21-2)15-13-16/h12-15,18H,4-11H2,1-3H3

InChI Key

APFPJJIWAANYDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C1=CC=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxyphenyl)undecanoate can be synthesized through several methods. One common approach involves the esterification of undecanoic acid with 4-methoxyphenol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Another method involves the Friedel-Crafts acylation of anisole (4-methoxyphenol) with undecanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)undecanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)undecanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)undecanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of methyl 2-(4-methoxyphenyl)undecanoate, highlighting differences in substituents, chain length, and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Notes
This compound 62425-31-4 $ \text{C}{19}\text{H}{30}\text{O}_3 $ 11-carbon chain, para-methoxyphenyl at C2, methyl ester High lipophilicity due to long chain
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate 6641-77-6 $ \text{C}{17}\text{H}{18}\text{O}_3 $ Shorter chain (propanoate), ortho-methoxyphenyl, phenyl Increased steric hindrance at C3
Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester 6142-64-9 $ \text{C}{13}\text{H}{16}\text{O}_3 $ Cyclopropane ring, para-methoxyphenyl, ethyl ester Enhanced rigidity from cyclopropane
Cyclohexanecarboxylic acid, 4-(4-butylphenyl)-, 4-(hexyloxy)phenyl ester 62268-67-1 $ \text{C}{30}\text{H}{42}\text{O}_3 $ Bulky cyclohexane core, butylphenyl, hexyloxy groups Likely low solubility in polar solvents
Butanedioic acid derivatives (e.g., 62582-18-7, 62582-19-8) 62582-18-7/19-8 $ \text{C}{14}\text{H}{18}\text{O}_6 $ Dicarboxylic acid esters with alkoxy substituents Higher acidity due to dual ester groups

Key Findings:

Chain Length and Lipophilicity: this compound’s undecanoate chain confers greater lipophilicity compared to shorter analogs like methyl 3-(2-methoxyphenyl)-2-phenylpropanoate. This property may enhance membrane permeability in biological systems .

Substituent Position Effects :

  • The para-methoxy group in the primary compound provides electron-donating resonance effects, stabilizing the aromatic ring. In contrast, analogs with ortho-methoxy groups (e.g., 6641-77-6) may experience steric clashes or altered electronic profiles .

Functional Group Diversity: Butanedioic acid derivatives (e.g., 62582-18-7) are dicarboxylic esters, enabling dual reactivity in hydrolysis or nucleophilic substitution compared to monoesters like this compound .

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